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Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain
tumors. Standard-of-care, including surgical resection, radiation, and chemotherapy, offers
limited efficacy, highlighting the urgent need for novel therapeutic strategies. 123I-ATT001 is an
innovative radiopharmaceutical agent currently under investigation for the treatment of
recurrent glioblastoma. This molecule is a Poly (ADP-ribose) polymerase (PARP) inhibitor
labeled with lodine-123 (123l). The therapeutic strategy leverages the high expression of PARP
in glioblastoma cells. ATTOO01 delivers its radioisotope payload, lodine-123, in a highly targeted
manner.[1][2][3][4][5][6] This radioisotope emits low-energy Auger electrons, which deposit their
energy over very short distances, causing highly localized and lethal damage to the DNA of
cancer cells while minimizing damage to surrounding healthy tissue.[1][2][3][4][5][6]

These application notes provide a comprehensive overview of the preclinical and clinical
evaluation of 123I-ATTO00L1 for the treatment of glioblastoma. Detailed protocols for key
experiments are provided to guide researchers in the evaluation of this and similar targeted
radionuclide therapies.

Mechanism of Action and Signaling Pathway

123I-ATTOO1 exerts its cytotoxic effect through a dual mechanism. The ATTO01 component is a
potent inhibitor of PARP, an enzyme crucial for DNA single-strand break repair. By inhibiting
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PARP, ATTO01 prevents the repair of DNA damage, leading to the accumulation of double-
strand breaks during DNA replication. The second component, 123l, is a radionuclide that
decays via electron capture, emitting a cascade of low-energy Auger electrons. These
electrons have a very short range in tissue, depositing a high linear energy transfer within a few
nanometers, which is sufficient to cause complex, difficult-to-repair DNA double-strand breaks.
The combination of PARP inhibition and targeted delivery of Auger electron-emitting
radionuclides results in a highly potent and localized cytotoxic effect in PARP-expressing tumor

cells.
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Caption: Mechanism of action of 123I-ATTO0O01 in glioblastoma cells.

Preclinical Data Summary
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Preclinical studies have demonstrated the potential of 1231-ATTOO01 as a therapeutic agent for

glioblastoma. Key quantitative data from these studies are summarized below.

Cell Line Assay Parameter Reference
U251 Alamar Blue

) EC50 [7]
(Glioblastoma) Assay
TS543 In Vivo Mouse

) Treatment ) [7]
(Glioblastoma) Model (intravenous)

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Radiolabeling of ATT001 with lodine-123

This protocol is adapted from a simplified method for radioiodination of a PARP inhibitor.[8]

Materials:

e ATTOO1 precursor (e.g., tributylstannyl precursor)

e Sodium lodide-123 (Na123l)

o Ethanol

e 3% Hydrogen Peroxide (H202)

e 4 N Hydrochloric Acid (HCI)

e C18 Solid-Phase Extraction (SPE) cartridges

o HPLC system for quality control

Procedure:

» Dissolve 10 pg of the ATTO01 precursor in 50 pL of ethanol in a shielded vial.
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Add approximately 777 MBq of Nal123l to the vial.

Add 100 pL of 3% H202 and 50 pL of 4 N HCI to the reaction mixture.

Incubate the reaction at room temperature for 10 minutes.

Purify the radiolabeled product using a C18 SPE cartridge, eluting with ethanol.

Perform quality control using HPLC to determine radiochemical purity and yield.

In Vitro Cell Viability Assay (Alamar Blue)

This protocol is for assessing the cytotoxic effect of 123I-ATT001 on glioblastoma cell lines.[2]
[91[10][11]

Materials:

e Glioblastoma cell lines (e.g., U251)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
o 96-well plates

e 123I-ATTO01

o AlamarBlue® reagent

e Fluorescence microplate reader

Procedure:

e Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24
hours.

» Prepare serial dilutions of 123I-ATT001 in complete culture medium.

e Remove the existing medium from the cells and add 100 pL of the diluted 123I-ATT001 to
each well. Include vehicle control wells.
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 Incubate the cells for the desired exposure period (e.g., 72 hours).
e Add 10 pL of AlamarBlue® reagent to each well.
e Incubate for 4-6 hours at 37°C, protected from light.

o Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of
590 nm.

o Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

DNA Double-Strand Break Quantification (y-H2AX Foci
Assay)

This protocol is to quantify the induction of DNA double-strand breaks by 123I-ATT001.[7][12]
[13][14][15]

Materials:

Glioblastoma cells grown on coverslips or chamber slides

e 123I-ATTO01

» 4% Paraformaldehyde (PFA) for fixation

¢ 0.25% Triton X-100 for permeabilization

» Blocking buffer (e.g., PBS with 5% BSA)

e Primary antibody against y-H2AX

e Fluorescently labeled secondary antibody

o DAPI for nuclear counterstaining

e Fluorescence microscope

e Image analysis software (e.g., ImageJ/Fiji)
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Procedure:

Treat cells with 123I-ATTO0O01 for the desired time.

 Fix the cells with 4% PFA for 15 minutes.

» Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
» Block with blocking buffer for 1 hour.

e Incubate with primary anti-y-H2AX antibody overnight at 4°C.

e Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at
room temperature in the dark.

e Counterstain with DAPI.
e Mount the coverslips on microscope slides.
e Acquire images using a fluorescence microscope.

¢ Quantify the number of y-H2AX foci per nucleus using image analysis software.

In Vivo Efficacy Study in an Orthotopic Glioblastoma
Mouse Model

This protocol outlines the procedure for evaluating the therapeutic efficacy of 123I-ATT001 in a
mouse model of glioblastoma.[7][16][17][18][19][20]

Materials:

Immunocompromised mice (e.g., nude mice)

Glioblastoma cells (e.g., TS543) engineered to express a reporter gene (e.g., luciferase)

Stereotactic apparatus

123I-ATTO01
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e Bioluminescence imaging system
Procedure:

« Intracranially implant glioblastoma cells into the brains of the mice using a stereotactic
apparatus.

e Monitor tumor growth using bioluminescence imaging.
e Once tumors are established, randomize the mice into treatment and control groups.

e Administer 123I-ATTO0O01 via the desired route (e.g., intravenous or intracavitary). The clinical
protocol for the CITADEL-123 trial utilizes intracavitary administration via an Ommaya
reservoir.[3][8][21]

e Monitor tumor growth regularly using bioluminescence imaging.
e Monitor animal health and body weight.
e The primary endpoint is typically overall survival.

Experimental and Clinical Workflow Visualization

The following diagram illustrates the general workflow from preclinical evaluation to clinical
application of 123I-ATT0O01 for glioblastoma.
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Caption: Workflow for the development of 123I-ATTO0O01 for glioblastoma.
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Clinical Trial Protocol: CITADEL-123

The CITADEL-123 trial is a Phase 1, first-in-human study evaluating the safety and early
efficacy of 1231-ATTO0O01 in patients with recurrent glioblastoma.[1][2][8]

Trial Design:

e Part 1: Dose Escalation: Three dose levels of 123I-ATT001 will be tested to determine the
maximum tolerated dose.[8][21]

o Part 2: Expansion Cohorts: A recommended dose will be further evaluated in a larger group
of patients, both as a monotherapy and in combination with other therapies.[1][8]

Patient Population:

e Adults with recurrent, IDH-wildtype glioblastoma.[12][22]

» Patients must have an Ommaya reservoir implanted in the resection cavity.[8][22]
Treatment Administration:

e 123I-ATTO001 is administered directly into the tumor resection cavity via the Ommaya
reservoir.[8][12][21]

o Treatment is given once a week for four weeks.[8][21]

Primary Objectives:

» To assess the safety and tolerability of 1231-ATT001.[23]

¢ To determine the maximum tolerated dose.[23]

Secondary Objectives:

» To determine the biodistribution and pharmacokinetics of 1231-ATT001.[23]
» To assess preliminary anti-tumor activity.[23]

» To evaluate changes in neurological function.[23]
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Dose Level Dose

1 500 MBq
2 800 MBq
3 1200 MBq

Table based on information from the CITADEL-123 trial registration.[21][23]

Conclusion

123I-ATTOO1 represents a promising new therapeutic modality for recurrent glioblastoma. Its
targeted delivery of Auger electron-emitting radionuclides offers the potential for highly effective
and localized tumor cell killing. The ongoing CITADEL-123 clinical trial will provide crucial data
on the safety and efficacy of this novel agent. The protocols provided in these application notes
are intended to serve as a guide for researchers working on the preclinical development and
evaluation of similar targeted radiopharmaceutical therapies for glioblastoma and other
challenging cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12375197#protocol-for-treating-glioblastoma-with-
123i-att001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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